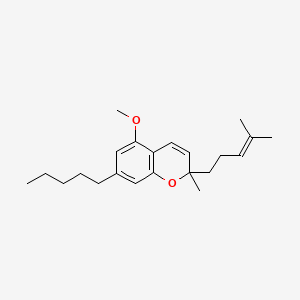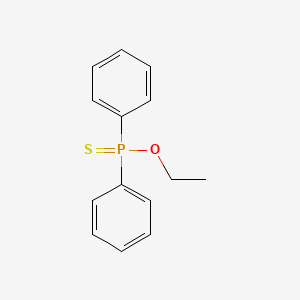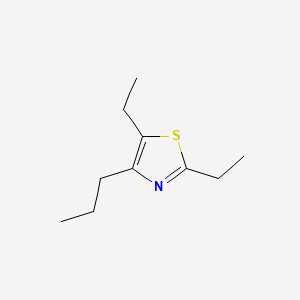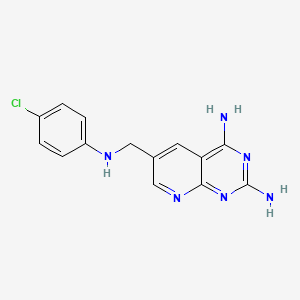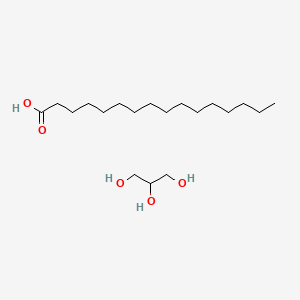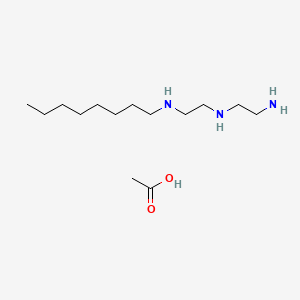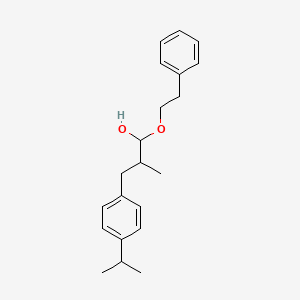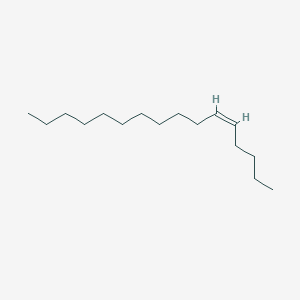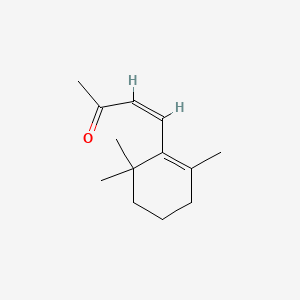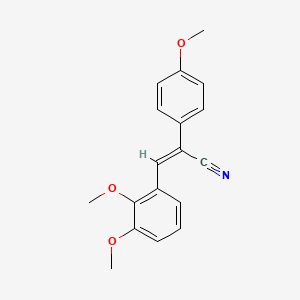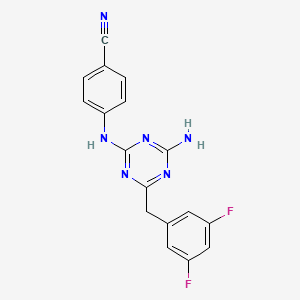![molecular formula C13H22N2O4 B15179963 1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] CAS No. 84697-12-1](/img/structure/B15179963.png)
1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] is a chemical compound known for its unique structure and properties It is characterized by the presence of two pyrrolidin-2-one rings connected by a methylene bridge, with hydroxyethyl groups attached to the nitrogen atoms of the pyrrolidinone rings
Métodos De Preparación
The synthesis of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] typically involves the reaction of 3-(2-hydroxyethyl)pyrrolidin-2-one with formaldehyde under controlled conditions. The reaction proceeds through the formation of a methylene bridge linking the two pyrrolidinone rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups in the pyrrolidinone rings can be reduced to form alcohols.
Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and the pyrrolidinone rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] can be compared with similar compounds such as:
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-thione]: Similar structure but with a thione group instead of a carbonyl group.
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-amine]: Similar structure but with an amine group instead of a carbonyl group. The uniqueness of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
84697-12-1 |
|---|---|
Fórmula molecular |
C13H22N2O4 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-1-[[3-(2-hydroxyethyl)-2-oxopyrrolidin-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H22N2O4/c16-7-3-10-1-5-14(12(10)18)9-15-6-2-11(4-8-17)13(15)19/h10-11,16-17H,1-9H2 |
Clave InChI |
OLOQISZYVGCIPI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C1CCO)CN2CCC(C2=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


